N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
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Overview
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a methylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide typically involves a multi-step process. One common synthetic route starts with the preparation of 2-amino-5-chlorobenzoxazole, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate 2-(3-chlorophenyl)-1,3-benzoxazol-5-yl chloride. This intermediate is subsequently reacted with 2-methylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide: A similar compound with additional methoxy groups, which may exhibit different biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a different core structure (thiadiazole instead of benzoxazole).
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is unique due to its specific combination of a benzoxazole ring, chlorophenyl group, and methylpropanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-6-7-15-14(9-13)20-17(22-15)11-4-3-5-12(18)8-11/h3-10H,1-2H3,(H,19,21) |
InChI Key |
GTPUGBIHUNQWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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